H-Nle-OBzl.TosOH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl (2S)-2-aminohexanoate; toluene-4-sulfonic acid salt is a compound that combines the properties of an amino acid derivative and a sulfonic acid salt
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-Nle-OBzl.TosOH typically involves the esterification of (2S)-2-aminohexanoic acid with benzyl alcohol, followed by the formation of the toluene-4-sulfonic acid salt. The reaction conditions often include the use of an acid catalyst, such as p-toluenesulfonic acid, and may require heating to facilitate the esterification process .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale esterification processes using continuous flow reactors to ensure consistent product quality and yield. The use of solid acid catalysts immobilized on inorganic supports, such as silica or zeolites, can enhance the efficiency and recyclability of the catalyst .
Chemical Reactions Analysis
Types of Reactions
Benzyl (2S)-2-aminohexanoate; toluene-4-sulfonic acid salt can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. Reaction conditions may vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include benzyl (2S)-2-aminohexanoate derivatives with modified functional groups, such as oximes, alcohols, or substituted benzyl groups.
Scientific Research Applications
Benzyl (2S)-2-aminohexanoate; toluene-4-sulfonic acid salt has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions.
Medicine: Explored for its potential as a prodrug, where the ester linkage can be hydrolyzed in vivo to release the active amino acid.
Industry: Utilized in the development of novel materials with specific properties, such as enhanced solubility or stability
Mechanism of Action
The mechanism of action of H-Nle-OBzl.TosOH involves its interaction with molecular targets through its functional groups. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release the active amino acid. The sulfonic acid salt enhances the compound’s solubility and stability, facilitating its use in various applications .
Comparison with Similar Compounds
Similar Compounds
Benzyl (2S)-2-aminohexanoate: Without the sulfonic acid salt, this compound has lower solubility and stability.
Toluene-4-sulfonic acid salts: These compounds are strong acids and are used as catalysts in organic synthesis.
Uniqueness
Benzyl (2S)-2-aminohexanoate; toluene-4-sulfonic acid salt is unique due to the combination of an amino acid derivative with a sulfonic acid salt, providing enhanced solubility, stability, and versatility in various chemical reactions and applications .
Properties
IUPAC Name |
benzyl (2S)-2-aminohexanoate;4-methylbenzenesulfonic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2.C7H8O3S/c1-2-3-9-12(14)13(15)16-10-11-7-5-4-6-8-11;1-6-2-4-7(5-3-6)11(8,9)10/h4-8,12H,2-3,9-10,14H2,1H3;2-5H,1H3,(H,8,9,10)/t12-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJHIQHCDQIIQCQ-YDALLXLXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(=O)OCC1=CC=CC=C1)N.CC1=CC=C(C=C1)S(=O)(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[C@@H](C(=O)OCC1=CC=CC=C1)N.CC1=CC=C(C=C1)S(=O)(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.